N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine
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Overview
Description
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
The synthesis of N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with 6-oxo-3-phenylpiperidine-3-propanoic acid, which is prepared from dimethyl 4-cyano-4-phenylheptanedioate.
Reduction: The acid is selectively reduced to the corresponding amine.
Cyclization: The amine is then cyclized thermally or via its acid chloride to form 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one.
Formation of Hydroxylamine: Finally, the corresponding 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is reacted with hydroxylamine hydrochloride and sodium acetate trihydrate in ethanol under reflux conditions to yield this compound.
Chemical Reactions Analysis
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Reagents and Conditions: Common reagents include hydroxylamine hydrochloride, sodium acetate trihydrate, and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: The compound is used as a scaffold in synthetic chemistry due to its rigid and stable bicyclic structure.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine can be compared with other similar compounds, such as:
N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine: This compound has a similar bicyclic structure but differs in the substituents attached to the bicyclo[3.3.1]nonane framework.
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one: This compound is a precursor in the synthesis of this compound and shares a similar core structure.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
61042-17-9 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(5-phenyl-2-bicyclo[3.3.1]nonanylidene)hydroxylamine |
InChI |
InChI=1S/C15H19NO/c17-16-14-8-10-15(9-4-5-12(14)11-15)13-6-2-1-3-7-13/h1-3,6-7,12,17H,4-5,8-11H2 |
InChI Key |
UJPVPYUIOITOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CCC2=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
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